molecular formula C14H12N4O B12155843 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide CAS No. 304908-58-5

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide

Cat. No.: B12155843
CAS No.: 304908-58-5
M. Wt: 252.27 g/mol
InChI Key: JCXNBBRWYGKTEL-GUSDSWBTSA-N
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Description

N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazine ring and a phenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation reaction between 3-phenyl-2-propenal and 2-pyrazinecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

CAS No.

304908-58-5

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H12N4O/c19-14(13-11-15-9-10-16-13)18-17-8-4-7-12-5-2-1-3-6-12/h1-11H,(H,18,19)/b7-4+,17-8-

InChI Key

JCXNBBRWYGKTEL-GUSDSWBTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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